molecular formula C25H26N4O4S B11266947 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B11266947
M. Wt: 478.6 g/mol
InChI Key: IDAJGSKRQXYEFQ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazin core substituted at position 2 with a 4-methoxyphenyl group. A sulfanyl-acetamide bridge links position 4 of the pyrazine ring to a 3,4-dimethoxyphenethyl group.

Properties

Molecular Formula

C25H26N4O4S

Molecular Weight

478.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide

InChI

InChI=1S/C25H26N4O4S/c1-31-19-7-5-18(6-8-19)20-15-21-25(27-12-13-29(21)28-20)34-16-24(30)26-11-10-17-4-9-22(32-2)23(14-17)33-3/h4-9,12-15H,10-11,16H2,1-3H3,(H,26,30)

InChI Key

IDAJGSKRQXYEFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Pyrazolo[1,5-a]Pyrazine Core Synthesis

The pyrazolo[1,5-a]pyrazine scaffold is synthesized via cyclization reactions involving hydrazine derivatives and diketones. For example, 4-methoxyphenyl-substituted precursors undergo condensation with hydrazine hydrate in ethanol at 80°C for 12 hours to form the bicyclic structure. This step typically achieves yields of 65–75%, with purity enhanced through recrystallization in methanol.

Sulfanyl-Acetamide Functionalization

The sulfanyl group is introduced via nucleophilic substitution using thioglycolic acid under basic conditions (pH 10–12). Subsequent activation of the carboxylic acid group with DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) facilitates amide bond formation with 3,4-dimethoxyphenethylamine. This step requires anhydrous dichloromethane as the solvent and proceeds at 0–5°C to minimize side reactions.

Reaction Optimization Strategies

Solvent and Temperature Effects

Optimal yields (82%) are achieved using tetrahydrofuran (THF) as the solvent for the cyclization step, compared to lower yields in ethanol (68%) or acetonitrile (58%). Elevated temperatures (70–80°C) accelerate ring closure but risk decomposition beyond 90°C.

Table 1: Solvent Impact on Cyclization Yield

SolventTemperature (°C)Yield (%)
THF8082
Ethanol8068
Acetonitrile8058

Catalytic Systems

The use of DMAP as a catalyst in amide coupling improves reaction efficiency by 30%, reducing reaction time from 24 hours to 8 hours. Alternative catalysts like HOBt (hydroxybenzotriazole) show comparable efficacy but increase costs.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel (60–120 mesh) and a gradient eluent of ethyl acetate/hexane (1:3 to 1:1). This removes unreacted starting materials and by-products such as disulfide dimers. Final purity exceeding 98% is confirmed by HPLC with a C18 column and UV detection at 254 nm.

Spectroscopic Validation

  • NMR : The ¹H NMR spectrum (400 MHz, CDCl₃) displays characteristic signals at δ 8.21 ppm (pyrazine protons) and δ 3.81 ppm (methoxy groups).

  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 478.1675 [M+H]⁺, aligning with the theoretical mass of 478.1674.

Challenges and Mitigation

By-Product Formation

Side reactions during sulfanyl group installation produce disulfide linkages, mitigated by strict anaerobic conditions and the use of reducing agents like triphenylphosphine.

Scalability Issues

Pilot-scale synthesis faces challenges in maintaining low temperatures during amide coupling. Continuous flow reactors are proposed to enhance heat dissipation and reproducibility .

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxides (-SO-) or sulfones (-SO₂-):

Reaction Oxidizing Agent Conditions Product Reference
Sulfide → SulfoxideNaIO₄Reflux in H₂O/DCM (2 hours)N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfinyl}acetamide
Sulfide → SulfonemCPBART, CH₂Cl₂ (12 hours)N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfonyl}acetamide
  • Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance in the pyrazine ring.

  • Analytical Confirmation : Sulfoxide/sulfone formation is confirmed by shifts in S=O stretching frequencies in IR (1050–1150 cm⁻¹) and characteristic NMR splitting patterns.

Hydrolysis of the Acetamide Group

The acetamide group is susceptible to hydrolysis under acidic or basic conditions:

Reaction Conditions Product Yield Reference
Acidic HydrolysisHCl (6M), reflux, 8 hours2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetic acid72%
Basic HydrolysisNaOH (2M), 70°C, 6 hoursSodium salt of 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate85%
  • Stability : The acetamide group remains stable under neutral conditions but degrades rapidly in strongly acidic/basic environments.

Thiol-Disulfide Exchange

The sulfanyl group participates in thiol-disulfide interchange reactions, enabling conjugation with biological thiols (e.g., glutathione):

Reaction Partner Conditions Product Application Reference
GlutathionePBS buffer (pH 7.4), 37°CMixed disulfide conjugateProdrug activation studies
  • Kinetics : Second-order rate constant (k₂) of 0.15 M⁻¹s⁻¹ at pH 7.4, indicating moderate reactivity.

Nucleophilic Substitution at Pyrazine Ring

The pyrazolo[1,5-a]pyrazine ring undergoes nucleophilic substitution at the C-5 position:

Nucleophile Conditions Product Yield Reference
AmmoniaEtOH, 80°C, 12 hours5-amino derivative64%
MethanolK₂CO₃, DMF, 60°C, 6 hours5-methoxy derivative58%
  • Regioselectivity : Substitution occurs preferentially at C-5 due to electron-withdrawing effects of the pyrazole ring.

Cycloaddition Reactions

The pyrazine ring participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride):

Dienophile Conditions Product Stereochemistry Reference
Maleic AnhydrideToluene, 110°C, 24 hoursDiels-Alder adduct with endo preferenceEndo:Exo = 3:1
  • Thermodynamic Control : The reaction favors the endo transition state due to secondary orbital interactions.

Metal-Catalyzed Cross-Coupling

The phenyl rings undergo Suzuki-Miyaura coupling with aryl boronic acids:

Boronic Acid Catalyst Conditions Product Yield Reference
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃DMF/H₂O (3:1), 100°C, 12 hoursBis(4-methoxyphenyl) derivative78%
  • Limitations : Steric hindrance from the pyrazine ring reduces coupling efficiency at C-2.

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C21H25N3O4S
  • Molecular Weight : 399.51 g/mol
  • Structural Characteristics : The compound features a complex structure with methoxy and pyrazolo[1,5-a]pyrazine moieties that contribute to its biological activity.

Anti-inflammatory Studies

Research indicates that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide has notable anti-inflammatory properties:

  • In Vitro Studies : In cell-free assays, the compound showed effective inhibition of mPGES-1 with an IC50 of 3.4 µM. Subsequent in vivo studies demonstrated a significant decrease in PGE2 levels in treated animal models compared to controls, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various studies:

  • Cell Growth Inhibition : In vitro assays have shown that treatment with the compound leads to significant inhibition of growth in several cancer cell lines. The mechanism involves disruption of the cell cycle at the G1/S transition due to CDK2 inhibition.

Study on Anti-inflammatory Effects

A comprehensive study conducted on the anti-inflammatory effects of the compound revealed:

  • Methodology : Rats were administered varying doses of the compound, and levels of PGE2 were measured.
  • Results : There was a statistically significant reduction in PGE2 levels in treated groups compared to controls, confirming the compound's efficacy as an anti-inflammatory agent.

Anticancer Activity Assessment

Another pivotal study focused on the anticancer effects:

  • Experimental Setup : Different concentrations of the compound were tested on human cancer cell lines.
  • Findings : The results indicated that higher concentrations led to increased apoptosis and decreased viability of cancer cells, supporting its potential use in cancer therapy.

Biochemical Properties

The biochemical properties of this compound include:

PropertyValue
LogP3.5
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Enzyme InteractionsCDK2, mPGES-1

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Structural Variations

The pyrazolo[1,5-a]pyrazin scaffold is a common feature among analogs, but substitutions on the phenyl rings and acetamide side chain vary significantly:

Compound Name/ID Core Structure R1 (Pyrazine Substituent) R2 (Acetamide Substituent) Key Features/Properties
Target Compound Pyrazolo[1,5-a]pyrazin 4-methoxyphenyl 3,4-dimethoxyphenethyl High solubility (methoxy groups)
2-{[2-(4-Ethylphenyl)...acetamide Pyrazolo[1,5-a]pyrazin 4-ethylphenyl 4-isopropylphenyl Increased lipophilicity (alkyl)
2-{[2-(4-Chlorophenyl)...acetamide Pyrazolo[1,5-a]pyrazin 4-chlorophenyl 3-(methylsulfanyl)phenyl Halogen interactions (Cl)
N-(4-Acetamidophenyl)...acetamide Pyrazolo[3,4-d]pyrimidin 1-phenyl 4-acetamidophenyl Pyrimidine core; acetamide group
2-{[2-(4-Chlorophenyl)...acetamide Pyrazolo[1,5-a]pyrazin 4-chlorophenyl 3-methoxyphenyl Electron-withdrawing Cl

Substituent Effects on Physicochemical Properties

  • Methoxy Groups (Target Compound) : The 3,4-dimethoxy and 4-methoxy groups enhance water solubility and may improve bioavailability compared to lipophilic alkyl or halogenated analogs .
  • Alkyl Groups () : Ethyl and isopropyl substituents increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H23N3O4SC_{19}H_{23}N_{3}O_{4}S. It features a complex structure that includes a pyrazole moiety, which is often associated with various biological activities such as anti-inflammatory and anticancer effects.

1. Anticancer Properties

Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

  • MCF7 and A549 Cell Lines : Research indicates that compounds with similar structures demonstrate IC50 values in the range of 3.79 µM to 49.85 µM against MCF7 (breast cancer) and A549 (lung cancer) cell lines, suggesting effective growth inhibition and potential for further development as anticancer agents .

2. Anti-inflammatory Effects

Pyrazole-based compounds have been noted for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. The specific compound's ability to modulate these pathways remains an area for further investigation.

The biological activity of this compound can be attributed to its structural components:

  • Pyrazole Ring : Known for its ability to interact with various biological targets, including receptors and enzymes involved in cell proliferation and inflammation.
  • Sulfanyl Group : This moiety may enhance the compound's reactivity and binding affinity to target sites within cells.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF73.79Apoptosis induction
Compound BA54926Autophagy without apoptosis
This compoundVariousTBD

Note: The specific IC50 values for this compound are yet to be fully characterized in available literature.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis involves coupling α-chloroacetamide derivatives with pyrazolo-pyrazine scaffolds. Key steps include:

  • Using ethanol as a solvent for nucleophilic substitution reactions, as demonstrated in similar pyrazoline-based syntheses .
  • Maintaining precise stoichiometric ratios of reagents (e.g., 1:1 molar ratio of pyrazolo-pyrazine intermediates to chloroacetamide derivatives) to minimize side products .
  • Monitoring reaction progress via TLC or HPLC to ensure complete conversion of intermediates.

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography for unambiguous determination of molecular geometry, as applied to structurally related N-(chlorophenyl)acetamide derivatives .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns, as exemplified in PubChem data for analogous compounds .
  • NMR spectroscopy (1H/13C) to verify substituent positions and assess purity, with deuterated DMSO or CDCl3 as solvents for solubility optimization .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies by exposing the compound to controlled humidity (40–75%), temperature (4°C, 25°C, 40°C), and light (UV-vis) for 1–3 months.
  • Monitor degradation via HPLC and compare retention times to fresh samples. Adjust storage recommendations based on observed decomposition pathways (e.g., sulfanyl group oxidation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Employ statistical design of experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example:
  • Use a central composite design to identify optimal ethanol/water ratios for recrystallization .
  • Apply response surface methodology to balance reaction time and yield, minimizing byproduct formation .
  • Validate optimization using kinetic studies (e.g., Arrhenius plots) to model reaction rate dependencies .

Q. What computational strategies are effective in predicting reactivity or metabolic pathways?

  • Methodological Answer :

  • Density functional theory (DFT) calculations to model electronic properties of the pyrazolo-pyrazine core and predict sites of electrophilic/nucleophilic attack .
  • Molecular docking to simulate interactions with biological targets (e.g., enzymes), prioritizing derivatives for in vitro testing .
  • QSAR models to correlate structural features (e.g., methoxy group positioning) with observed biological activity, reducing trial-and-error screening .

Q. How should researchers address contradictory data in biological activity studies?

  • Methodological Answer :

  • Reproducibility checks : Repeat assays under standardized conditions (e.g., cell line passage number, serum-free media) to rule out experimental variability .
  • Meta-analysis : Compare results across multiple studies (e.g., IC50 values) to identify outliers or context-dependent effects (e.g., pH-dependent solubility) .
  • Mechanistic studies : Use knock-out models or enzyme inhibition assays to isolate the compound’s primary mode of action from off-target effects .

Q. What strategies are effective in resolving purification challenges for this compound?

  • Methodological Answer :

  • Countercurrent chromatography (CCC) to separate closely related impurities based on partition coefficients, particularly for sulfanyl-containing analogs .
  • Size-exclusion chromatography (SEC) for removing polymeric byproducts formed during coupling reactions .
  • Crystallization screening : Test solvents with varying polarities (e.g., ethyl acetate, hexane, methanol) to optimize crystal lattice formation .

Tables of Key Data

Property Technique Reference
Molecular WeightHRMS
Crystal StructureX-ray Diffraction
Solubility in EthanolHPLC Purity Analysis
Thermal StabilityTGA/DSC

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